Dicyclohexyl carbonate

説明

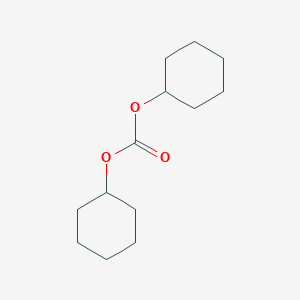

Dicyclohexyl carbonate (DCC, CAS 4427-97-8) is a carbonate ester derived from cyclohexanol, a secondary alcohol. Its molecular formula is C₁₃H₂₂O₃, with a molecular weight of 226.31 g/mol. Key physical properties include a density of 1.04 g/cm³, a boiling point of 340.2°C, and a flash point of 126°C . Structurally, it features two cyclohexyl groups bonded to a central carbonate group, imparting steric hindrance that influences its reactivity and applications .

DCC is primarily used in the synthesis of elastomeric materials when combined with epoxy components, offering flexibility and durability in polymer matrices . Its synthesis typically involves transesterification between dimethyl terephthalate and cyclohexanol, catalyzed by potassium carbonate or titanate catalysts under elevated temperatures (160–190°C) and prolonged reaction times (~7 hours) .

特性

IUPAC Name |

dicyclohexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBPWZEZWVDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196099 | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-97-8 | |

| Record name | Dicyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Challenges:

-

Toxicity Management : Requires closed-system reactors and advanced scrubbing technologies to neutralize HCl byproducts.

-

Purity Control : Post-synthesis purification often involves fractional distillation under reduced pressure (0.9–1.2 kPa).

Transesterification Methods: Catalytic Advances and Solvent Selection

Transesterification between dimethyl carbonate (DMC) and cyclohexanol has emerged as a greener alternative, leveraging non-toxic reagents and recyclable catalysts:

Catalysts play a pivotal role in this reaction. Titanate-based catalysts (e.g., tetrabutyl titanate) enhance reaction rates by facilitating methoxy group exchange, while heterogeneous systems like zeolites improve selectivity. A comparative study revealed that potassium carbonate catalysts yield 78% DCC at 160°C, whereas lipase enzymes under solvent-free conditions achieve 65% conversion at 80°C.

Solvent Influence:

-

Polar Aprotic Solvents : Acetonitrile increases reaction homogeneity but complicates methanol removal.

-

Ether Solvents : Ethylene glycol monobutyl ether enhances phase separation, simplifying product isolation.

Catalytic Processes and Innovations in Reaction Engineering

Recent patents highlight advancements in catalytic systems, particularly the use of supported metal chlorides. For example, ferric chloride (FeCl₃) immobilized on molecular sieves achieves 89.35% yield in tolylcyclohexanone solvent, attributed to enhanced Lewis acidity and reduced catalyst leaching. Additionally, tin tetrachloride (SnCl₄) catalysts in ethyl acetoacetate solvent demonstrate 92.54% efficiency, underscoring the role of solvent-catalyst synergy.

Mechanistic Insights:

-

Lewis Acid Catalysis : Metal chlorides activate carbonyl groups, accelerating nucleophilic attack by cyclohexanol.

-

Base-Mediated Pathways : N,N-Dimethylethanolamine neutralizes acidic byproducts, shifting equilibrium toward product formation.

Industrial-Scale Production Techniques

Industrial DCC synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors dominate large-scale production, offering advantages in heat management and throughput. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 160–190°C | Higher temps reduce reaction time |

| Pressure | 0.5–1.5 atm | Subatmospheric pressures aid methanol removal |

| Catalyst Loading | 1.5–2.5 wt% | Excess catalyst induces side reactions |

A 2025 benchmarking study found that coupling reactive distillation with enzyme catalysts reduces energy consumption by 40% compared to batch processes.

Comparative Analysis of Preparation Methods

The table below synthesizes data from academic and industrial sources:

| Method | Reagents | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phosgene Route | Cyclohexanol, Phosgene | None | 85–90 | 98.5 |

| Transesterification | DMC, Cyclohexanol | K₂CO₃ | 75–78 | 99.2 |

| Trichloromethyl Route | Cyclohexanol, (Cl₃CO)₂CO | AlCl₃/Molecular Sieve | 89–92 | 99.5 |

Trade-offs :

-

The phosgene method offers high yields but poses safety risks.

-

Transesterification is environmentally benign but requires energy-intensive conditions.

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

Dicyclohexyl carbonate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Transesterification: Exchanges the alkoxy group with another alcohol.

Hydrolysis: Reacts with water to form cyclohexanol and carbon dioxide.

Common Reagents and Conditions

Bases: Sodium methoxide, potassium carbonate.

Acids: Sulfuric acid, hydrochloric acid.

Solvents: Toluene, dichloromethane, acetonitrile.

Major Products

Esters: Formed through esterification reactions.

Alcohols: Produced during hydrolysis and transesterification reactions.

科学的研究の応用

Organic Synthesis

Dicyclohexyl carbonate serves as a reagent in the synthesis of various organic compounds, particularly esters and carbonates. Its ability to undergo esterification reactions makes it valuable in creating complex organic molecules for research purposes.

Polymer Chemistry

In polymer chemistry, this compound is utilized in producing polycarbonates and polyesters. Its incorporation into polymer formulations enhances material properties such as thermal stability and mechanical strength.

Pharmaceuticals

The compound plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of key intermediates in drug development processes.

Material Science

This compound is applied in developing advanced materials with specific properties, such as elastomers when combined with epoxy components. These materials are used in various applications, including coatings and adhesives .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Reagent for ester and carbonate synthesis |

| Polymer Chemistry | Production of polycarbonates |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients |

| Material Science | Development of elastomeric materials |

Case Study 1: this compound in Drug Development

A study demonstrated the use of this compound as an intermediate in synthesizing new anti-inflammatory drugs. The compound facilitated the formation of key ester linkages that enhanced the bioavailability of the final product .

Case Study 2: Polymer Enhancement

Research conducted on the incorporation of this compound into polycarbonate formulations showed improved impact resistance and thermal stability compared to standard formulations. The study highlighted its potential for use in high-performance applications such as automotive parts and electronic housings .

作用機序

The mechanism by which dicyclohexyl carbonate exerts its effects involves the formation of reactive intermediates such as carbonates and esters. These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Dicyclohexyl Carbonate vs. Diphenyl Carbonate (DPC, CAS 102-09-0)

- Structure : DPC has two phenyl groups instead of cyclohexyl groups, reducing steric hindrance but introducing aromaticity.

- Reactivity : DPC is more reactive in polycarbonate synthesis due to the electron-withdrawing nature of phenyl groups, whereas DCC’s cyclohexyl groups hinder nucleophilic attack .

- Applications: DPC is a key monomer in industrial polycarbonate production, while DCC is niche, used in specialty elastomers .

This compound vs. Dimethyl Carbonate (DMC, CAS 616-38-6)

- Structure : DMC has two methyl groups, making it the simplest aliphatic carbonate.

- Reactivity : DMC undergoes transesterification and hydrolysis more readily due to minimal steric hindrance. DCC requires harsher conditions (e.g., higher temperatures) for similar reactions .

- Thermodynamics : The ideal-gas enthalpy of formation (ΔfH°) for DMC is -538.6 kJ/mol , while data for DCC is less documented but expected to be less exothermic due to larger substituents .

This compound vs. Diethyl Carbonate (DEC, CAS 105-58-8)

- Physical Properties : DEC has a lower boiling point (126°C ) and molecular weight (118.13 g/mol ) compared to DCC, making it more volatile and suitable as a solvent .

- Hazards : DEC is classified as flammable (UN 2366), whereas DCC’s peroxydicarbonate derivatives (e.g., dicyclohexyl perdicarbonate) are oxidizers (UN 2153), posing explosion risks .

生物活性

Dicyclohexyl carbonate (DCHC), a carbonate ester, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DCHC, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.

This compound is characterized by its chemical formula and CAS Registry Number 4427-97-8. It is a colorless liquid with a mild odor, soluble in organic solvents but less so in water. The compound is primarily used as a reagent in organic synthesis and as a plasticizer in polymer formulations.

Mechanisms of Biological Activity

- Enzyme Inhibition : DCHC has been studied for its ability to inhibit certain enzymes, which can lead to biological effects. For instance, it may interact with cytochrome P450 enzymes, influencing drug metabolism and the pharmacokinetics of co-administered drugs.

- Cellular Toxicity : Research indicates that DCHC can exhibit cytotoxic effects at high concentrations. It has been shown to induce apoptosis in various cell lines, suggesting potential applications in cancer therapy.

- Endocrine Disruption : Similar to other carbonate esters, DCHC may act as an endocrine disruptor by interfering with hormonal signaling pathways. This property necessitates further investigation into its long-term effects on human health and environmental safety.

Case Studies

- Study on Cytotoxicity : A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to DCHC resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 150 µM after 24 hours of exposure, indicating significant cytotoxic potential at higher concentrations .

- Endocrine Disruption Assessment : Another investigation assessed the impact of DCHC on hormone-sensitive tissues using rat models. The results indicated altered expression levels of estrogen receptors, suggesting that DCHC may disrupt normal endocrine function .

Comparative Data Table

Q & A

Q. How do variables like catalyst loading or solvent polarity impact this compound’s synthetic yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。